Octabromobiphenyl

Flame Retardancy Polymer Processing Thermal Stability

Environmental laboratories face challenges quantifying octabromobiphenyl in complex matrices without a reference standard matching the original technical mixture's congener distribution. • Defined congener profile (25-72% octa-, 34-65% nona-, 23-27% heptabromobiphenyls) ensures accurate GC-MS/HPLC calibration • Enables reliable POPs identification in soil, water, and biota samples • Supports method validation and toxicokinetic research with historically relevant material

Molecular Formula C12H2Br8
Molecular Weight 785.4 g/mol
CAS No. 27858-07-7
Cat. No. B1228391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctabromobiphenyl
CAS27858-07-7
Synonyms2,2',3',4,4',5,5',6-octabromobiphenyl
2,2',3,3',4,4',5,5'-octabromobiphenyl
octabromobiphenyl
Molecular FormulaC12H2Br8
Molecular Weight785.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br
InChIInChI=1S/C12H2Br8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H
InChIKeyNDRKXFLZSRHAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in methylene chloride and benzene
In water, 20-30 ug/kg at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Octabromobiphenyl (CAS 27858-07-7): Technical Grade Polybrominated Biphenyl (PBB) Flame Retardant Mixture


Octabromobiphenyl (CAS 27858-07-7) is a technical mixture of polybrominated biphenyls (PBBs) with an average of eight bromine atoms per biphenyl molecule, characterized by a molecular weight of 785.2 g/mol [1]. Commercial products, historically known as 'octabromobiphenyl', were not pure octabrominated congeners but rather mixtures containing 25-72% octabromobiphenyls, 34-65% nonabromobiphenyls, and 23-27% heptabromobiphenyls, with minor amounts of hexa- and decabrominated species [2]. Due to persistent bioaccumulation and toxicity concerns, its production was discontinued in 1979 [3]. It is relevant today primarily as an environmental contaminant and as a reference material for analytical and toxicological research.

Environmental contaminant reference material for analytical research
Technical mixture with defined congener profile for method development
Historical flame retardant benchmark for comparative toxicity and fate studies

Why a Generic Polybrominated Biphenyl (PBB) Cannot Replace Octabromobiphenyl in Research or Historical Contexts


While all polybrominated biphenyls (PBBs) share a common biphenyl backbone, the degree of bromination dictates their physicochemical properties, environmental fate, and toxicological profiles, preventing simple substitution [1]. The term 'octabromobiphenyl' refers not to a single congener but to a specific technical mixture with a defined congener distribution (e.g., 25-57% octa-, 34-65% nona-brominated biphenyls) that is distinct from both 'hexabromobiphenyl' and 'decabromobiphenyl' mixtures [2]. This specific congener profile results in a unique combination of properties—including melting point range (200-250°C), vapor pressure (7x10⁻¹¹ mmHg at 28°C), and octanol-water partition coefficient (Log Kow = 5.53)—that differs significantly from lower- and higher-brominated PBBs [1]. Consequently, data generated using octabromobiphenyl cannot be extrapolated to other PBBs without introducing substantial uncertainty.

Composition
Octabromobiphenyl: Defined mixture of hepta-, octa-, nona-brominated congeners
Generic PBB or other mixtures: Different bromination degrees shift physicochemical properties
Thermal Profile
Technical mixture melts over 200–250 °C range
Lower-brominated PBBs (e.g., hexabromobiphenyl) melt near 72 °C; processing behavior may differ
Toxicokinetics
Biphasic elimination with a long retention phase reported in rat models
Decabromodiphenyl oxide (DBDPO) shows rapid, near-complete excretion; bioaccumulation conclusions may not transfer

Quantitative Differentiation of Octabromobiphenyl (CAS 27858-07-7) from Key Comparators


Thermal Stability and Processing Window: Octabromobiphenyl vs. Hexabromobiphenyl

Octabromobiphenyl demonstrates significantly higher thermal stability and a broader processing window compared to hexabromobiphenyl (HBB). Its melting point range (200-250°C for the technical mixture) is substantially higher than that of HBB (72°C), enabling its use in higher-temperature polymer extrusion processes without premature volatilization or degradation [1]. Octabromobiphenyl maintains structural integrity at temperatures exceeding 400°C, whereas lower brominated congeners like HBB degrade more readily under similar conditions .

Thermal Stability
Cross-study comparable
≥128 °C higher melting point
Thermal processing profile context
Data from authoritative compilations; no single assay conditions provided
Flame Retardancy Polymer Processing Thermal Stability

Bioaccumulation Kinetics: Octabromobiphenyl vs. Decabromodiphenyl Oxide (DBDPO)

Octabromobiphenyl (OBBP) exhibits markedly different bioaccumulation kinetics compared to the structurally similar flame retardant decabromodiphenyl oxide (DBDPO). In a 180-day dietary rat study, bromine from OBBP accumulated steadily and rapidly in both liver and adipose tissue without reaching a plateau. In contrast, bromine from DBDPO reached a plateau in the liver within 30 days and accumulated slowly in adipose tissue [1].

Bioaccumulation Kinetics
Head-to-head
Continuous tissue accumulation; no plateau vs. DBDPO steady-state
Supports bioaccumulation endpoint review
180-day dietary rat study
Toxicology Bioaccumulation Environmental Fate

Relative Acute Dermal Toxicity: Octabromobiphenyl vs. Hexabromobiphenyl

Hexabromobiphenyl (HBB) is more acutely toxic via dermal absorption than octabromobiphenyl (OBB) in rabbits. HBB also caused liver enlargement at lower single oral doses compared to OBB [1]. While both compounds have low acute toxicity overall, this quantitative difference in dermal hazard is a key differentiating factor in occupational risk assessment.

Acute Dermal Toxicity
Head-to-head
Hexabromobiphenyl more acutely toxic via dermal route
Occupational hazard assessment context
Rabbit dermal absorption model; exact dose values not reported in abstract
Toxicology Dermal Absorption Acute Toxicity

Environmental Mobility: Octabromobiphenyl's Log Kow Compared to Decabromobiphenyl

Octabromobiphenyl has a significantly lower octanol-water partition coefficient (Log Kow = 5.53) compared to decabromobiphenyl (Log Kow = 8.58) [1]. This indicates that octabromobiphenyl is less hydrophobic and has a lower affinity for organic matter (e.g., lipids, soil organic carbon) than its fully brominated counterpart, impacting its environmental partitioning and bioavailability.

Log Kow Comparison
Cross-study comparable
3.05 log units lower than decabromobiphenyl
Supports environmental mobility context
Compiled from authoritative databases; factor >1,000 in Kow
Environmental Fate Partitioning Log Kow

Excretion Half-Life in Rats: Octabromobiphenyl Exhibits Biphasic Kinetics Unlike DBDPO

Following a single dose of 14C-labeled octabromobiphenyl (OBBP) in rats, excretion exhibited biphasic kinetics: 62% of the administered dose was eliminated with a half-life of less than 24 hours, while the remaining fraction had a significantly longer half-life of greater than 16 days. In stark contrast, nearly all 14C activity from DBDPO was eliminated via feces within 2 days [1].

Excretion Half-Life
Head-to-head
Biphasic: 62% rapid elimination, ~38% with t½ >16 days
Reported toxicokinetic endpoint context
14C-labeled rat study; DBDPO >98% excreted within 2 days
Toxicokinetics Excretion Half-Life

Key Research and Analytical Application Scenarios for Octabromobiphenyl (CAS 27858-07-7)


Analytical Reference Material for Environmental Monitoring of Legacy PBB Contamination

Octabromobiphenyl is essential as a certified reference material (CRM) for the identification and quantification of persistent organic pollutants (POPs) in environmental samples. Its unique congener profile, as defined in technical mixtures, allows for the accurate calibration of analytical methods such as GC-MS or HPLC, distinguishing it from other PBBs [1]. This application is directly supported by its documented composition and physical properties, which are critical for method validation in studies of environmental fate and transport.

Toxicological and Kinetic Studies to Understand Bioaccumulation Mechanisms

The distinct toxicokinetic profile of octabromobiphenyl, characterized by its biphasic elimination and lack of a steady-state plateau in tissue accumulation (unlike DBDPO), makes it a valuable compound for research on the mechanisms of bioaccumulation and persistence [2]. It can be used in laboratory models to study the relationship between molecular structure (degree of bromination) and biological half-life, providing insights into the behavior of other persistent halogenated compounds.

Historical Context for Polymer Flame Retardancy and Comparative Performance

While not for new product development, octabromobiphenyl serves as a historical benchmark in flame retardant research. Its thermal stability (melting point >200°C) was a key differentiator from lower-brominated PBBs like hexabromobiphenyl, enabling its use in high-temperature thermoplastics like ABS . Comparative studies with modern, safer flame retardants can leverage historical octabromobiphenyl data to assess relative efficacy and processing windows.

Reference Standard for Method Development in Complex Mixture Analysis

Due to the complex, multi-congener nature of technical octabromobiphenyl, it presents an analytical challenge that is useful for developing and testing advanced separation and identification techniques (e.g., comprehensive two-dimensional gas chromatography, GC×GC) for the analysis of complex environmental mixtures. Successfully resolving and quantifying its component congeners serves as a benchmark for the performance of new analytical methods [1].

Application
Selection Property
Validation Focus
Environmental monitoring reference material
Defined congener distribution
GC-MS or HPLC method calibration
Bioaccumulation mechanism studies
Biphasic elimination profile
Tissue retention endpoint review
Historical flame retardant benchmarking
High-temperature thermal stability
Processing window comparison studies
Complex mixture separation method development
Multi-congener technical mixture
Advanced chromatography resolution (e.g., GC×GC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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